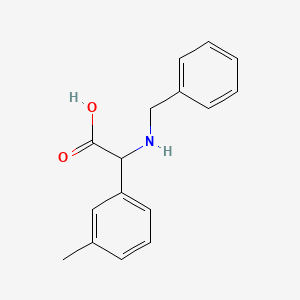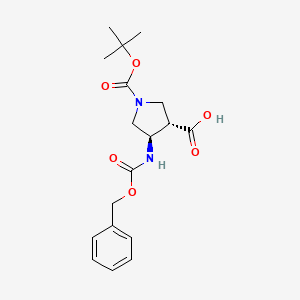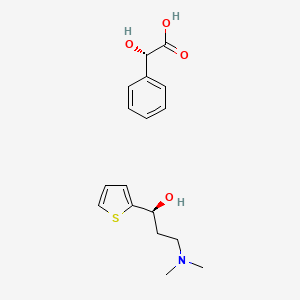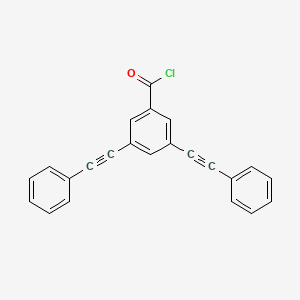![molecular formula C15H29NO6 B12564837 2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid CAS No. 184677-69-8](/img/structure/B12564837.png)
2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is a complex organic compound with a unique structure that includes a hydroxy group, an octyloxy group, and diacetic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(octyloxy)propylamine with diacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and octyloxy groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(octyloxy)propyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Ethylenediaminetriacetic acid
Uniqueness
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets .
特性
CAS番号 |
184677-69-8 |
|---|---|
分子式 |
C15H29NO6 |
分子量 |
319.39 g/mol |
IUPAC名 |
2-[carboxymethyl-(2-hydroxy-3-octoxypropyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO6/c1-2-3-4-5-6-7-8-22-12-13(17)9-16(10-14(18)19)11-15(20)21/h13,17H,2-12H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
XAYIMDIGLCQVLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC(CN(CC(=O)O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


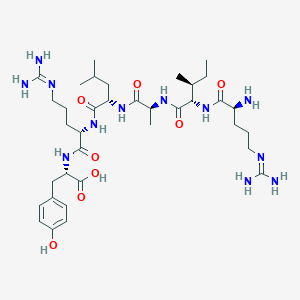
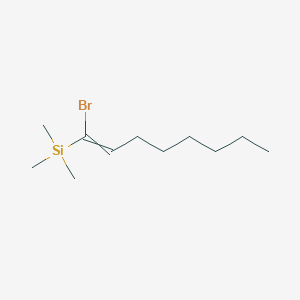
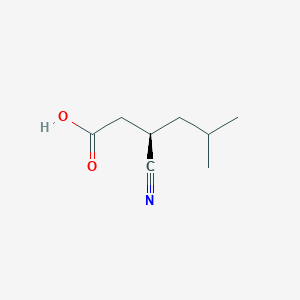
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

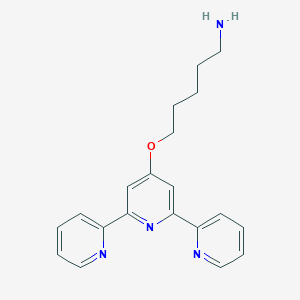
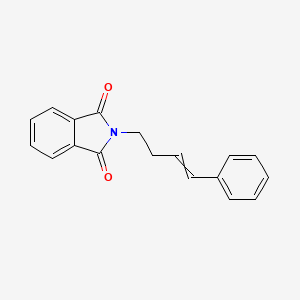
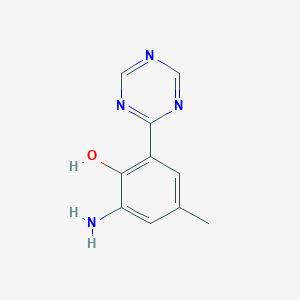
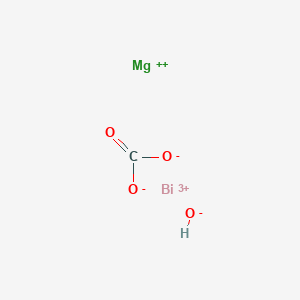
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
